2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine
Description
2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine is a fluorinated triazole derivative characterized by a 4-amino-1,2,3-triazole core substituted with a 2-fluorophenylmethyl group. The 1,2,3-triazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design . The fluorine atom at the ortho position of the phenyl ring enhances lipophilicity and may influence target binding through steric or electronic effects.
Properties
Molecular Formula |
C9H9FN4 |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H9FN4/c10-8-4-2-1-3-7(8)6-14-12-5-9(11)13-14/h1-5H,6H2,(H2,11,13) |
InChI Key |
NZCXBWWJIVFAQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=CC(=N2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction yields the triazole ring with high regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
IDO1 Inhibitors
Antimicrobial Agents
- Thiourea derivatives of 2H-1,2,3-triazol-4-amine : These compounds (e.g., derived from 2H-1,2,3-triazol-4-amine and isothiocyanates) show potent activity against Gram-positive bacteria (MIC = 0.5–8 μg/mL) and inhibit Staphylococcus aureus topoisomerase IV. The thiourea moiety enhances membrane permeability and target engagement .
Key Observations :
Substituent Position and Electronic Effects: The para-chloro substituent in N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine enhances IDO1 inhibition compared to ortho-fluorine derivatives, likely due to optimized electronic interactions . Thione vs.
Synthetic Pathways :
- The target compound and its 4-chlorophenyl analog share a diazotization-based synthesis route, whereas 1,2,4-triazole derivatives (e.g., ) require thiocarbohydrazide fusion, highlighting the versatility of triazole synthesis strategies .
Functional Group Additions :
- Thiourea derivatives () demonstrate enhanced antimicrobial activity compared to the parent triazol-4-amine, emphasizing the role of auxiliary functional groups in modulating biological effects .
Implications for Drug Design
- Fluorine Substitution: The 2-fluorophenyl group may improve metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs, though its steric effects require further study.
- Core Modifications : Switching from 1,2,3-triazole to 1,2,4-triazole () alters ring electronics and hydrogen-bonding capacity, impacting target selectivity.
- Hybrid Structures : Combining the triazol-4-amine core with thioureas or other pharmacophores () offers a pathway to multi-target agents with dual anticancer and antimicrobial activities.
Biological Activity
2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their applications in drug discovery, particularly as antimicrobial, antifungal, and anticancer agents. This article explores the biological activity of this specific triazole derivative, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a triazole ring substituted with a fluorophenyl group, which is significant for its biological properties. The presence of the fluorine atom can enhance lipophilicity and bioactivity.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of triazole derivatives. For instance, compounds structurally similar to this compound have shown efficacy against various bacteria and fungi:
- Bacterial Activity : Triazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : Triazoles are also recognized for their antifungal properties. A study highlighted that triazole derivatives can inhibit fungal growth effectively, making them potential candidates for antifungal therapies .
Anticancer Activity
Research indicates that triazole derivatives can act as antiproliferative agents. A specific study focused on 1,2,3-triazole hybrids showed promising results in targeting aromatase enzymes, which are crucial in estrogen synthesis related to breast cancer . The structural modifications in triazoles can significantly enhance their anticancer properties.
Other Biological Activities
Triazole compounds have also been investigated for additional therapeutic effects:
- Antioxidant Properties : Some studies suggest that triazoles possess antioxidant capabilities, which can help mitigate oxidative stress-related diseases .
- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation, indicating their versatility as therapeutic agents .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Substitution Reactions : Introducing the fluorophenyl group through nucleophilic substitution methods.
Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | Reported MIC values against E. coli | Antimicrobial |
| Study B | Demonstrated antiproliferative effects on cancer cell lines | Anticancer |
| Study C | Investigated antioxidant properties | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
